molecular formula C6H6N2O5 B12875527 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid

2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid

Cat. No.: B12875527
M. Wt: 186.12 g/mol
InChI Key: YZUWUAKUWYKORO-UHFFFAOYSA-N
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Description

2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or hydroxyl derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitroisoxazole: Similar in structure but lacks the acetic acid moiety.

    5-Methyl-4-nitroisoxazole: Similar but with different substitution patterns.

Uniqueness

2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is unique due to the presence of both the nitro and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C6H6N2O5

Molecular Weight

186.12 g/mol

IUPAC Name

2-(5-methyl-4-nitro-1,2-oxazol-3-yl)acetic acid

InChI

InChI=1S/C6H6N2O5/c1-3-6(8(11)12)4(7-13-3)2-5(9)10/h2H2,1H3,(H,9,10)

InChI Key

YZUWUAKUWYKORO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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